![molecular formula C18H13FN2OS B5886381 3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B5886381.png)
3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
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Overview
Description
Synthesis AnalysisThe synthesis of similar acrylamide compounds often involves condensation reactions under specific conditions. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition for 45 min, achieving a 90% yield (Kariuki et al., 2022). This method indicates a general approach to synthesizing acrylamide derivatives, suggesting that a similar pathway could be applicable for the synthesis of "3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide."
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically confirmed using spectroscopic techniques such as NMR and X-ray diffraction. For instance, the structure of isostructural acrylamides with fluorophenyl groups was determined by single crystal diffraction, demonstrating the planarity of the molecule apart from one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021). This suggests that the molecular structure of "3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide" would also exhibit interesting geometric configurations worthy of detailed study.
Chemical Reactions and Properties
Acrylamide compounds undergo various chemical reactions, demonstrating a wide range of biological activities. For example, acrylamides synthesized from 4-amino-1,2,4-Triazole showed promising anti-microbial and anti-fungal activity, highlighting the chemical reactivity and potential application of these compounds in biological contexts (Patel & Panchal, 2012).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-15-9-6-13(7-10-15)8-11-17(22)21-18-20-16(12-23-18)14-4-2-1-3-5-14/h1-12H,(H,20,21,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMRGXSJAXRXIW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide |
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